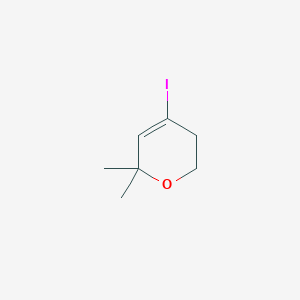![molecular formula C16H16N2O2 B11783728 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one CAS No. 1998216-37-7](/img/structure/B11783728.png)
6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one is an organic compound known for its unique structure and properties It is commonly referred to by its chemical name without abbreviations
Preparation Methods
The synthesis of 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one involves multiple steps. One common method includes the catalytic hydrogenation of benzoxazin derivatives. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of monoacylglycerol lipase (MGL).
Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MGL, it increases the levels of endocannabinoids, which can modulate various physiological processes. The molecular targets include the active site of MGL, and the pathways involved are related to endocannabinoid signaling .
Comparison with Similar Compounds
Similar compounds include other benzoxazin derivatives such as:
- 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one
- 6-Methyl-2-(p-tolylamino)-1H-benzo[d][1,3]oxazin-4(2H)-one
- 6-Methyl-2-(4-methylphenyl)amino-4H-3,1-benzoxazin-4-one These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one lies in its specific inhibitory action on MGL and its potential applications in various fields.
Properties
CAS No. |
1998216-37-7 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-methyl-2-(4-methylanilino)-4a,8a-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9,13-14H,1-2H3,(H,17,18) |
InChI Key |
DYWAXFFTWDVIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3C=CC(=CC3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)

![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)





![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
